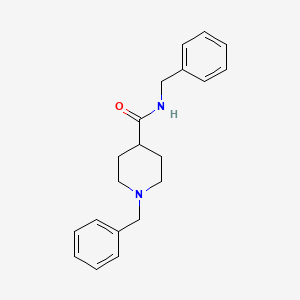
1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as EPPH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPH is a beta-adrenergic receptor antagonist, which means it blocks the action of adrenaline and noradrenaline in the body.
Mecanismo De Acción
1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride acts as a beta-adrenergic receptor antagonist, which means it blocks the action of adrenaline and noradrenaline in the body. These hormones are responsible for the "fight or flight" response, which increases heart rate and blood pressure. By blocking these hormones, 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride reduces heart rate and blood pressure, making it a potential treatment for hypertension and other cardiovascular diseases. 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride also inhibits the growth of cancer cells by blocking the beta-adrenergic receptors on these cells, which are involved in their growth and proliferation.
Biochemical and Physiological Effects:
1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to have various biochemical and physiological effects, including reducing heart rate and blood pressure, reducing intraocular pressure, and inhibiting the growth of cancer cells. 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride also has anti-inflammatory properties, which could be useful in treating inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has several advantages for lab experiments, including its high potency and specificity for beta-adrenergic receptors. However, 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride also has limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, including investigating its potential therapeutic applications in other fields, such as neurology and immunology. Researchers could also explore the use of 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to determine the optimal dosage and administration of 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride for different applications.
Métodos De Síntesis
1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride can be synthesized by reacting 4-ethylphenol with epichlorohydrin to form 1-(4-ethylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with pyrrolidine to form 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol. Finally, the hydrochloride salt of the compound is obtained by reacting it with hydrochloric acid.
Aplicaciones Científicas De Investigación
1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been extensively studied for its potential therapeutic applications in various fields, including cardiology, ophthalmology, and oncology. In cardiology, 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to reduce heart rate and blood pressure, making it a potential treatment for hypertension and other cardiovascular diseases. In ophthalmology, 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been investigated for its ability to reduce intraocular pressure, which could be useful in treating glaucoma. In oncology, 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent.
Propiedades
IUPAC Name |
1-(4-ethylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-2-13-5-7-15(8-6-13)18-12-14(17)11-16-9-3-4-10-16;/h5-8,14,17H,2-4,9-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJIHHSLRLZNOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2CCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198151 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(N-{[(2-chlorobenzyl)thio]acetyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5200920.png)

![6-[(4-cyclohexyl-1-piperazinyl)carbonyl]-2-cyclopropyl-1,3-benzoxazole](/img/structure/B5200930.png)
![1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene](/img/structure/B5200932.png)
![1-(4-chlorophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5200940.png)
![8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5200947.png)

![ethyl 1-{3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-quinoxalinyl}-4-piperidinecarboxylate](/img/structure/B5200957.png)
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-(1-naphthyl)acetamide](/img/structure/B5200975.png)
![6-amino-4-(2,6-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5200983.png)
![N,N-diethyl-4-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5201003.png)
![1-(2-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5201016.png)
![ethyl 4-methyl-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5201022.png)
![6-[3-amino-4-(4-morpholinyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5201024.png)